3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine
Overview
Description
3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine is an organic compound that features a benzylthio group, a morpholinoethyl group, and a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine typically involves multi-step organic reactions. One possible route could be:
Formation of Benzylthio Intermediate: Reacting benzyl chloride with thiourea to form benzylthiourea.
Alkylation: Reacting the benzylthiourea with 3-chloropropan-1-amine to form 3-(benzylthio)propan-1-amine.
Morpholinoethylation: Reacting 3-(benzylthio)propan-1-amine with 2-chloroethylmorpholine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group or to modify the morpholinoethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-benzylated amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylthio)propan-1-amine: Lacks the morpholinoethyl group.
N-(2-Morpholinoethyl)propan-1-amine: Lacks the benzylthio group.
3-(Benzylthio)-N-(2-hydroxyethyl)propan-1-amine: Has a hydroxyethyl group instead of a morpholinoethyl group.
Uniqueness
3-(Benzylthio)-N-(2-morpholinoethyl)propan-1-amine is unique due to the presence of both the benzylthio and morpholinoethyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-benzylsulfanyl-N-(2-morpholin-4-ylethyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-2-5-16(6-3-1)15-20-14-4-7-17-8-9-18-10-12-19-13-11-18/h1-3,5-6,17H,4,7-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGESWDWHSTVFGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCCCSCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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